An In-depth Technical Guide to the Physicochemical Properties of (R)-4-(1-Amino-2,2,2-trifluoroethyl)phenol Hydrochloride
An In-depth Technical Guide to the Physicochemical Properties of (R)-4-(1-Amino-2,2,2-trifluoroethyl)phenol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physicochemical properties of (R)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride. As a chiral, trifluoromethylated aromatic amine, this compound presents a unique set of characteristics relevant to its application in pharmaceutical and chemical research. This document is structured to provide not only the available data but also to offer expert insights into the experimental methodologies required for its thorough characterization, ensuring a self-validating approach to its analysis.
Chemical Identity and Structural Elucidation
(R)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride is a compound of interest due to the presence of a stereocenter, a trifluoromethyl group, and a phenol moiety. These features are known to influence a molecule's biological activity, metabolic stability, and pharmacokinetic profile.
Table 1: Chemical Identifiers and Basic Properties
| Property | Value | Source |
| Chemical Name | 4-[(1R)-1-amino-2,2,2-trifluoroethyl]phenol hydrochloride | [1] |
| CAS Number | 2408316-70-9 | [1] |
| Molecular Formula | C₈H₉ClF₃NO | - |
| Molecular Weight | 227.61 g/mol | - |
| Canonical SMILES | C1=CC(=CC=C1N)O.Cl | - |
| InChI Key | JDMQNFSWVGXQKQ-OGFXRTJISA-N | - |
| Physical Form | Expected to be a solid, likely a powder. | [2] |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For the title compound, ¹H, ¹³C, and ¹⁹F NMR spectra are essential.
Expected ¹H NMR Spectral Data:
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Aromatic Protons: Two sets of doublets in the aromatic region (typically δ 6.8-7.5 ppm), characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the hydroxyl group will likely appear more upfield than those ortho to the trifluoroethylamino group.
-
Methine Proton (-CH(NH₃⁺)-): A quartet coupled to the three fluorine atoms of the trifluoromethyl group, likely in the range of δ 4.5-5.5 ppm.
-
Amine and Hydroxyl Protons (-NH₃⁺, -OH): Broad singlets, the chemical shifts of which are highly dependent on the solvent and concentration. In DMSO-d₆, these protons are more likely to be observed than in D₂O due to hydrogen-deuterium exchange.
Expected ¹³C NMR Spectral Data:
-
Aromatic Carbons: Four distinct signals in the aromatic region (δ 115-160 ppm). The carbon bearing the hydroxyl group will be the most downfield, while the carbon bearing the trifluoroethylamino group will also be significantly shifted.
-
Trifluoromethyl Carbon (-CF₃): A quartet due to one-bond coupling with the three fluorine atoms (¹JCF), typically in the range of δ 120-130 ppm.[3]
-
Methine Carbon (-CH(NH₃⁺)-): A quartet due to two-bond coupling with the fluorine atoms (²JCF), expected around δ 55-65 ppm.
Expected ¹⁹F NMR Spectral Data:
-
A singlet or a doublet (if coupled to the methine proton) for the -CF₃ group. The chemical shift will be characteristic of a trifluoromethyl group attached to a benzylic carbon.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD).
-
Acquisition:
-
Record ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
For ¹³C NMR, a proton-decoupled experiment is standard.
-
For structural confirmation, 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) are highly recommended.
-
-
Data Processing: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Expected Mass Spectrum:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is expected to be most effective, yielding a prominent protonated molecular ion [M+H]⁺ at m/z 192.06 (for the free base).
-
Fragmentation: Key fragmentation pathways would likely involve the loss of the trifluoromethyl group, the amino group, and cleavage of the bond between the chiral carbon and the aromatic ring.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.
-
Analysis:
-
Acquire a full scan mass spectrum to determine the molecular ion.
-
Perform tandem mass spectrometry (MS/MS) on the molecular ion to elucidate the fragmentation pattern.
-
Physicochemical Properties
The physicochemical properties of a drug candidate are critical determinants of its biopharmaceutical behavior.
Melting Point
The melting point is a fundamental indicator of the purity of a crystalline solid.
Expected Melting Point:
As a hydrochloride salt of an amine, the compound is expected to have a relatively high melting point, likely above 200 °C, with decomposition.
Experimental Protocol: Melting Point Determination
-
Instrumentation: Use a calibrated melting point apparatus.
-
Sample Preparation: Place a small amount of the dry, powdered sample into a capillary tube.
-
Measurement: Heat the sample at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point and record the temperature range from the onset of melting to complete liquefaction.
Solubility
Solubility in aqueous and organic media is a critical parameter for drug formulation and delivery.
Expected Solubility Profile:
-
Aqueous Solubility: As a hydrochloride salt, the compound is expected to have good solubility in water. The solubility will be pH-dependent, with higher solubility at lower pH values.
-
Organic Solubility: Solubility in organic solvents will vary. It is expected to be soluble in polar protic solvents like ethanol and methanol, and in polar aprotic solvents like DMSO. Solubility in non-polar solvents is likely to be low.
Experimental Protocol: Equilibrium Solubility Determination
-
Solvent Selection: Choose a range of relevant solvents (e.g., water, phosphate-buffered saline pH 7.4, 0.1 N HCl, ethanol, DMSO).
-
Procedure:
-
Add an excess amount of the solid compound to a known volume of the solvent in a sealed vial.
-
Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) until equilibrium is reached (typically 24-48 hours).
-
Centrifuge or filter the suspension to remove undissolved solid.
-
Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV.
-
Dissociation Constant (pKa)
The pKa values of the ionizable groups (the phenolic hydroxyl and the primary amine) will govern the charge state of the molecule at different pH values, which in turn affects its solubility, permeability, and receptor binding.
Predicted pKa Values:
-
Phenolic Hydroxyl Group: The pKa of phenol is approximately 10. The electron-withdrawing nature of the trifluoroethylamino group is expected to lower this value, likely to a pKa in the range of 8.5-9.5.
-
Ammonium Group: The pKa of a typical benzylic amine is around 9-10. The electron-withdrawing trifluoromethyl group will decrease the basicity of the amine, thus lowering the pKa of its conjugate acid to a probable range of 6-7.
Experimental Protocol: pKa Determination by Potentiometric Titration
-
Instrumentation: Use a calibrated pH meter and an automated titrator.
-
Procedure:
-
Dissolve a precisely weighed amount of the compound in a known volume of water or a co-solvent system (if aqueous solubility is limited).
-
Titrate the solution with a standardized solution of a strong base (e.g., 0.1 N NaOH) and a strong acid (e.g., 0.1 N HCl).
-
Record the pH as a function of the volume of titrant added.
-
The pKa values can be determined from the inflection points of the titration curve or by analyzing the half-equivalence points.
-
Analytical Methodologies
Robust analytical methods are essential for quality control, stability testing, and pharmacokinetic studies.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
A reversed-phase HPLC method with UV detection is a standard approach for determining the purity and concentration of the compound.
Proposed HPLC Method
-
Column: A C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the phenol chromophore (likely around 220 nm and 275 nm).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
Chiral HPLC for Enantiomeric Purity
As the compound is a single enantiomer, a chiral HPLC method is crucial to determine its enantiomeric purity and to detect the presence of the (S)-enantiomer.
Proposed Chiral HPLC Method
The separation of chiral amines and alcohols is often successful on polysaccharide-based chiral stationary phases.
-
Column: A chiral stationary phase such as Chiralpak® AD-H (amylose-based) or Chiralcel® OD-H (cellulose-based).
-
Mobile Phase:
-
Normal Phase: A mixture of a non-polar solvent like n-hexane and an alcohol modifier such as isopropanol or ethanol.
-
Reversed Phase: A mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol.
-
-
Detection: UV detection at an appropriate wavelength.
-
Flow Rate and Temperature: These parameters will need to be optimized to achieve baseline separation of the enantiomers.
Synthesis Pathway
A plausible synthetic route to (R)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride can be proposed based on established chemical transformations.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for the target compound.
This pathway involves the trifluoromethylation of a readily available starting material, followed by oxidation and a key asymmetric reductive amination step to establish the desired stereochemistry. The final step is the formation of the hydrochloride salt.
Conclusion
This technical guide provides a comprehensive framework for understanding and characterizing the physicochemical properties of (R)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride. While some experimental data for this specific molecule is not publicly available, the provided protocols and expected values, based on sound chemical principles and data from analogous compounds, offer a robust starting point for researchers. The methodologies outlined herein are designed to be self-validating, ensuring the generation of high-quality, reliable data essential for advancing drug discovery and development programs.
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